7-Bromo-2-mercaptoquinazolin-4(3H)-one CAS number 1463501-47-4 properties
7-Bromo-2-mercaptoquinazolin-4(3H)-one CAS number 1463501-47-4 properties
An In-depth Technical Guide to 7-Bromo-2-mercaptoquinazolin-4(3H)-one (CAS: 1463501-47-4): Properties, Synthesis, and Therapeutic Potential
Introduction
The quinazolin-4(3H)-one scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets.[1] This heterocyclic system is prevalent in both natural products and synthetic compounds, demonstrating a remarkable range of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[1] Within this versatile chemical family, 7-Bromo-2-mercaptoquinazolin-4(3H)-one emerges as a particularly valuable building block for drug discovery and development.
This technical guide offers a comprehensive overview of 7-Bromo-2-mercaptoquinazolin-4(3H)-one (CAS Number: 1463501-47-4), tailored for researchers, medicinal chemists, and drug development professionals. We will delve into its fundamental physicochemical properties, provide a detailed, field-proven synthesis protocol, and explore its vast potential as a precursor for novel therapeutic agents, grounded in the established biological significance of the quinazolinone core.
Part 1: Core Physicochemical and Structural Properties
A precise understanding of a compound's properties is the foundation of all subsequent research. 7-Bromo-2-mercaptoquinazolin-4(3H)-one is a synthetic organic compound used primarily as an intermediate in the development of more complex molecules.[2]
Chemical Structure
The structure features a bicyclic quinazolinone core, substituted with a bromine atom at the 7-position and a mercapto (thiol) group at the 2-position. The thiol group can exist in tautomeric equilibrium with its thione form, with the latter being predominant in the solid state.
Caption: 2D Structure of 7-Bromo-2-mercaptoquinazolin-4(3H)-one.
Key Property Data
The essential identification and property data for this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 1463501-47-4 | [2][3] |
| IUPAC Name | 7-bromo-2-sulfanylidene-1H-quinazolin-4-one | [2] |
| Molecular Formula | C₈H₅BrN₂OS | [3][4] |
| Molecular Weight | 257.11 g/mol | [3][4] |
| SMILES String | O=C1NC(S)=NC2=C1C=C(Br)C=C2 | [2] |
| Physical Appearance | Solid | [3] |
| Storage Conditions | Sealed in a dry environment at room temperature | [3] |
| Primary Hazard | Irritant | [4] |
Part 2: Synthesis and Characterization
The synthesis of the 2-mercaptoquinazolin-4(3H)-one scaffold is a well-established process in organic chemistry, typically proceeding from the corresponding anthranilic acid derivative.[5] The following protocol outlines a reliable method for the preparation of 7-Bromo-2-mercaptoquinazolin-4(3H)-one.
Rationale for Synthetic Strategy
The chosen synthetic route is a one-pot reaction involving the condensation of 2-amino-4-bromobenzoic acid with a thiocyanate source, followed by in-situ cyclization. This method is efficient and avoids the isolation of intermediate products. The use of an acid catalyst facilitates the cyclization step to form the stable quinazolinone ring.
Caption: General workflow for synthesis and purification.
Detailed Experimental Protocol
Materials:
-
2-amino-4-bromobenzoic acid
-
Potassium thiocyanate (KSCN)
-
Acetic anhydride
-
Dimethylformamide (DMF)
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Ethanol
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Standard reflux apparatus and filtration equipment
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-amino-4-bromobenzoic acid (1 equivalent) and potassium thiocyanate (1.2 equivalents).
-
Solvent Addition: Add acetic anhydride as the solvent and catalyst. The volume should be sufficient to create a stirrable slurry.
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Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker of ice water with vigorous stirring.
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Isolation: A solid precipitate will form. Collect the crude product by vacuum filtration.
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Purification: Wash the collected solid thoroughly with water, followed by a small amount of cold ethanol to remove unreacted starting materials and byproducts. For higher purity, the crude product can be recrystallized from a DMF/ethanol solvent system.
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Drying: Dry the purified product under a vacuum to yield 7-Bromo-2-mercaptoquinazolin-4(3H)-one as a solid.
Characterization
To confirm the identity and purity of the synthesized compound, a suite of analytical techniques should be employed.[2]
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¹H NMR: Expect characteristic peaks for the aromatic protons on the quinazolinone ring and the broad signals for the N-H and S-H protons.
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Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight (257.11 g/mol ), with the characteristic isotopic pattern for a bromine-containing compound.
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High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product.
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Fourier-Transform Infrared Spectroscopy (FTIR): Will show characteristic absorption bands for the C=O (amide), N-H, and C=S functional groups.
Part 3: The Quinazolin-4(3H)-one Scaffold in Drug Discovery
The true value of 7-Bromo-2-mercaptoquinazolin-4(3H)-one lies in its potential as a scaffold for creating diverse libraries of bioactive compounds. The quinazolinone core is a proven pharmacophore, and its derivatives have been investigated for a multitude of therapeutic applications.[1]
Caption: Diverse biological targets of the quinazolin-4(3H)-one scaffold.
Key examples from recent literature highlight this versatility:
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Anticancer Agents: Many quinazolinone derivatives function as kinase inhibitors. They have been designed to target the ATP-binding site of enzymes like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are critical in tumor growth and angiogenesis.[5][6] Other derivatives have been developed as dual-target inhibitors, for example, co-targeting PARP1 and BRD4 for breast cancer therapy.[7]
-
Carbonic Anhydrase (CA) Inhibitors: The 2-mercaptoquinazolin-4(3H)-one core has been derivatized to produce potent and selective inhibitors of human carbonic anhydrase isoforms IX and XII, which are involved in tumor progression.[8]
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Anti-inflammatory Activity: Certain derivatives have shown significant anti-inflammatory and analgesic effects, often linked to the inhibition of cyclooxygenase (COX) enzymes.[8]
Part 4: Future Directions for 7-Bromo-2-mercaptoquinazolin-4(3H)-one
This molecule is not an end product but a versatile starting point. Its two key functional handles—the mercapto group at position 2 and the bromo group at position 7—are ripe for chemical modification, allowing for a systematic exploration of chemical space.
Strategic Derivatization
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S-Alkylation at Position 2: The mercapto group is a potent nucleophile. It can be easily alkylated with a wide variety of alkyl or benzyl halides.[5][6][8] This allows for the introduction of diverse side chains that can be tailored to interact with specific pockets in a target protein.
-
Cross-Coupling at Position 7: The bromine atom is a classic handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This enables the introduction of aryl, heteroaryl, or alkynyl groups, significantly expanding the structural diversity and allowing for the modulation of properties like solubility, lipophilicity, and target engagement.
Caption: A potential workflow for drug discovery using the title compound.
By combining these two strategies, researchers can rapidly generate large libraries of novel compounds. These libraries can then be subjected to high-throughput screening against panels of biological targets (e.g., kinases, proteases) to identify initial "hits." Subsequent structure-activity relationship (SAR) studies can then be performed to optimize these hits into potent and selective lead compounds.
Part 5: Safety and Handling
As a laboratory chemical, 7-Bromo-2-mercaptoquinazolin-4(3H)-one requires careful handling.
-
Hazard Identification: The compound is classified as an irritant.[4] Direct contact with the skin, eyes, and respiratory tract should be avoided.
-
Recommended Precautions:
-
Always handle in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.
-
In case of contact, wash the affected area thoroughly with water.
-
Consult the Safety Data Sheet (SDS) provided by the supplier for complete handling and emergency information.[9]
-
Conclusion
7-Bromo-2-mercaptoquinazolin-4(3H)-one is more than just a chemical entry in a catalog; it is a strategically designed intermediate poised for innovation in drug discovery. Its quinazolinone core provides a proven biological scaffold, while its dual functional handles offer chemists facile routes to extensive structural diversification. For researchers aiming to develop novel therapeutics, particularly in oncology and inflammatory diseases, this compound represents a valuable and highly versatile starting point for the synthesis of next-generation inhibitors.
References
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Ungureanu, D., et al. (2023). New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies. Molecules, 28(24), 8033. Available at: [Link][6][12]
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MDPI. (2024). 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. Molecules, 29(5), 1084. Available at: [Link][1]
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ResearchGate. (n.d.). Design, synthesis, and biological evaluation of quinazolin-4(3H)-one derivatives co-targeting poly(ADP-ribose) polymerase-1 and bromodomain containing protein 4 for breast cancer therapy. Retrieved from [Link][7]
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MDPI. (2023). An Oxidant-Free and Mild Strategy for Quinazolin-4(3H)-One Synthesis via CuAAC/Ring Cleavage Reaction. Molecules, 28(15), 5734. Available at: [Link][14]
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